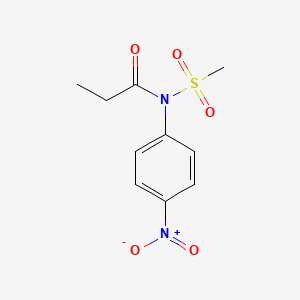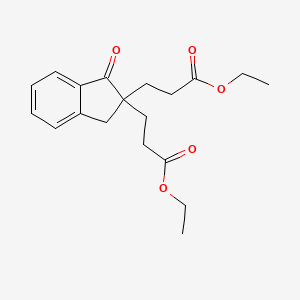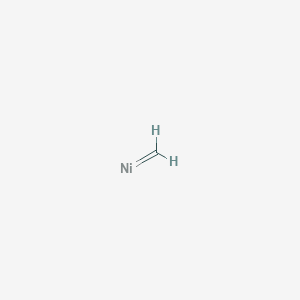
Methylidenenickel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methylidenenickel can be synthesized through various methods. One common approach involves the reaction of nickel complexes with diazo compounds. This reaction typically occurs under mild conditions and results in the formation of the nickel-carbene bond. Another method involves the use of nickel(0) complexes with alkyl halides, which can also yield this compound under appropriate conditions.
Industrial Production Methods
While there is limited information on the large-scale industrial production of this compound, the methods mentioned above can be adapted for industrial use. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methylidenenickel undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form nickel oxides.
Reduction: It can be reduced to form nickel metal.
Substitution: The carbene ligand can be substituted with other ligands, leading to the formation of different nickel complexes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as hydrogen gas, and various ligands for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pressures to ensure the stability of the compound.
Major Products Formed
The major products formed from reactions involving this compound include nickel oxides, nickel metal, and various substituted nickel complexes. These products have diverse applications in catalysis, materials science, and other fields.
Aplicaciones Científicas De Investigación
Methylidenenickel has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.
Biology: Research is ongoing to explore its potential use in biological systems, particularly in enzyme mimetics and bioinorganic chemistry.
Medicine: While not widely used in medicine, its unique properties make it a candidate for drug development and diagnostic applications.
Industry: this compound is used in the production of advanced materials, including high-performance alloys and nanomaterials.
Mecanismo De Acción
The mechanism of action of methylidenenickel involves its ability to form strong bonds with various substrates. The nickel-carbene bond is highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound acts as a catalyst or reactive intermediate in chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to methylidenenickel include:
Nickelocene: A nickel compound with two cyclopentadienyl ligands.
Nickel carbonyl: A nickel compound with carbon monoxide ligands.
Nickel phosphine complexes: Nickel compounds with phosphine ligands.
Uniqueness
This compound is unique due to its nickel-carbene bond, which imparts distinct reactivity and stability compared to other nickel compounds. This uniqueness makes it particularly valuable in catalysis and materials science, where its properties can be leveraged to achieve specific chemical transformations and material characteristics.
Propiedades
Número CAS |
60187-22-6 |
|---|---|
Fórmula molecular |
CH2Ni |
Peso molecular |
72.720 g/mol |
Nombre IUPAC |
methylidenenickel |
InChI |
InChI=1S/CH2.Ni/h1H2; |
Clave InChI |
OWQHJMYFQUOKPI-UHFFFAOYSA-N |
SMILES canónico |
C=[Ni] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(Naphthalen-1-yl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14603029.png)


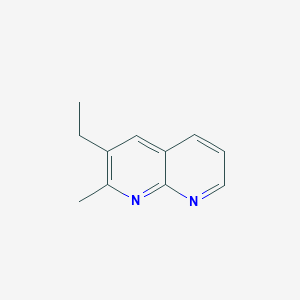
![N-Methyl-8-thia-9-selenabicyclo[4.3.0]nona-1,3,5-trien-7-imine](/img/structure/B14603051.png)
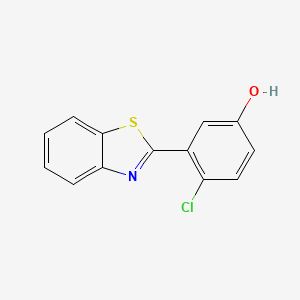
![N-{4-Methoxy-3-[(2-methoxyethyl)amino]phenyl}acetamide](/img/structure/B14603064.png)
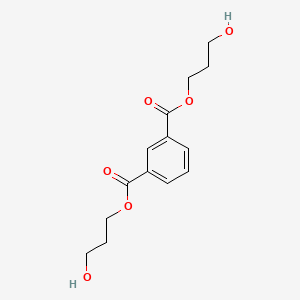
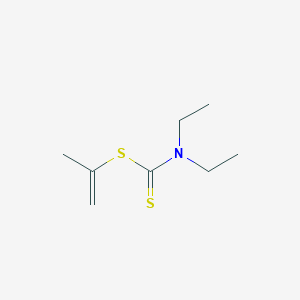

![[8-(hexadecanoyloxymethyl)-6,7-dihydroxy-4,18-dimethyl-14-nonyl-5-oxo-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate](/img/structure/B14603082.png)
